2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide
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Overview
Description
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide is a compound belonging to the purine-2,6-dione family. This compound is known for its potential biological activities, including analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol under reflux conditions for several hours . The resultant product is then purified through crystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts as a TRPA1 antagonist and inhibits PDE4/7 activity.
Pathways Involved: The inhibition of TRPA1 and PDE4/7 leads to reduced inflammation and pain signaling.
Comparison with Similar Compounds
Properties
CAS No. |
62787-61-5 |
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Molecular Formula |
C10H12N6O4 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanediamide |
InChI |
InChI=1S/C10H12N6O4/c1-14-8-5(9(19)15(2)10(14)20)16(3-13-8)4(6(11)17)7(12)18/h3-4H,1-2H3,(H2,11,17)(H2,12,18) |
InChI Key |
KMAQZXKQBOAOGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(C(=O)N)C(=O)N |
Origin of Product |
United States |
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